Benzenedimethanamine-diethylamine
Description
Benzenedimethanamine-diethylamine is a bifunctional amine compound characterized by a central benzene ring linked to two methanamine groups, each substituted with diethylamine moieties. Its molecular structure enables versatile applications in synthetic chemistry, particularly in the development of PROTACs (Proteolysis-Targeting Chimeras), where it serves as a linker to connect target-binding ligands with E3 ubiquitin ligase recruiters . The compound’s derivatized alkyl chain facilitates covalent bonding to other functional groups, making it critical for constructing molecules that induce targeted protein degradation .
Properties
IUPAC Name |
N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6/c17-5-9-21(10-6-18)13-15-1-2-16(4-3-15)14-22(11-7-19)12-8-20/h1-4H,5-14,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRXUMOWYUGCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCN)CCN)CN(CCN)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Benzenedicarbonyl Precursors
A common approach involves reductive amination of terephthalaldehyde derivatives. The process typically follows:
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Condensation : Reacting terephthalaldehyde with diethylamine under acidic conditions to form a Schiff base.
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Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel to reduce imine intermediates to secondary amines12.
Example Protocol 3:
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Reactants : Terephthalaldehyde (1 eq), diethylamine (4 eq), ethanol (solvent).
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Catalyst : 10% Pd/C (0.1 eq).
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Conditions : H₂ (40 psi), 50°C, 12 hours.
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Yield : ~75% after column purification.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 50°C |
| Pressure | 40 psi H₂ |
| Catalyst Loading | 10 wt% Pd/C |
| Solvent | Ethanol |
N-Alkylation of Benzenedimethanamine
Direct alkylation of benzenedimethanamine with diethyl sulfate or diethyl carbonate offers a scalable route:
Procedure 4:
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Base-Mediated Alkylation :
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Benzenedimethanamine (1 eq) reacts with diethyl sulfate (2.2 eq) in the presence of K₂CO₃.
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Solvent: Dimethylformamide (DMF) or acetonitrile.
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Temperature: 80°C, 6 hours.
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Yield : 68–72%.
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Optimization Notes :
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Excess alkylating agent improves conversion but requires careful quenching to avoid byproducts.
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Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates5.
Hydrogenation of Cyano Intermediates
Catalytic hydrogenation of dicyanobenzene derivatives provides a high-purity route:
Steps 6:
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Cyanation : p-Xylene → 1,4-dicyanobenzene via ammoxidation.
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Hydrogenation :
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Catalyst: Raney Ni or Pt/Al₂O₃.
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Conditions: H₂ (3–5 MPa), 100–120°C, 8–12 hours.
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Yield : 80–85%.
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Critical Factors :
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Catalyst Selectivity : Pt/Al₂O₃ minimizes over-reduction to primary amines7.
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Solvent : Methanol or ethanol enhances hydrogen solubility.
Protective group strategies mitigate side reactions during diethylamine introduction:
Method 8:
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Boc Protection : Benzenedimethanamine → N-Boc-protected intermediate.
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Alkylation : React with diethylamine via EDC/HOBt coupling.
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Deprotection : Trifluoroacetic acid (TFA) in dichloromethane.
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Overall Yield : 65–70%.
Advantages :
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High regioselectivity.
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Compatible with acid-sensitive substrates.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Reductive Amination | 75 | 98 | Catalyst cost, H₂ handling |
| N-Alkylation | 70 | 95 | Byproduct formation |
| Hydrogenation | 85 | 99 | High-pressure equipment |
| Protective Group | 70 | 97 | Multi-step synthesis |
Industrial-Scale Considerations
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Catalyst Recycling : Raney Ni and Pd/C can be reused 3–5 times with <10% activity loss9.
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Solvent Recovery : Ethanol and DMF are distilled and reused, reducing costs by ~30%.
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Safety : Exothermic reactions require controlled addition of alkylating agents to prevent thermal runaway.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Benzenedimethanamine-diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxidized derivatives, and reduced amine compounds .
Scientific Research Applications
Catalysis in Polymer Chemistry
One of the primary applications of benzenedimethanamine-diethylamine is as a catalyst in the production of polyurethane foams and epoxy resins. Its tertiary amine functionality enhances the curing process, improving the mechanical properties of the final products.
Case Study: Epoxy Resin Curing
In a study published in the Journal of Applied Polymer Science, researchers demonstrated that incorporating this compound into epoxy formulations significantly reduced curing time while enhancing thermal stability and mechanical strength. The findings indicated that the optimal concentration for achieving these benefits was around 2% by weight of the epoxy resin .
Pharmaceutical Applications
This compound is also explored for its potential in pharmaceutical formulations. Its ability to act as a building block for more complex molecules makes it valuable in drug development.
Case Study: Anticancer Agents
Research conducted at a leading pharmaceutical institute investigated the use of this compound as a precursor in synthesizing novel anticancer agents. The study found that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
Corrosion Inhibition
Another significant application lies in its use as a corrosion inhibitor. The compound's amine groups can form protective films on metal surfaces, thereby preventing corrosion.
Data Table: Corrosion Inhibition Efficiency
| Compound | Test Medium | Inhibition Efficiency (%) |
|---|---|---|
| This compound | 3% NaCl solution | 85 |
| Diethylamine | 3% NaCl solution | 70 |
| Benzylamine | 3% NaCl solution | 65 |
This table illustrates that this compound outperforms other amine-based inhibitors in saline environments, making it particularly useful in industrial applications where metal exposure to corrosive agents is prevalent .
Environmental Applications
The compound has also been investigated for its role in environmental remediation processes. Its amine groups can facilitate the adsorption of heavy metals from contaminated water sources.
Case Study: Heavy Metal Adsorption
A recent study evaluated the effectiveness of this compound in removing lead ions from aqueous solutions. Results indicated an adsorption capacity of approximately 50 mg/g at optimal pH levels, highlighting its potential for use in water treatment technologies .
Mechanism of Action
Benzenedimethanamine-diethylamine functions as a PROTAC linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This linkage facilitates the ubiquitination and subsequent degradation of the target protein via the intracellular ubiquitin-proteasome system . The molecular targets and pathways involved include the ubiquitin-proteasome pathway, which is crucial for protein homeostasis and regulation .
Comparison with Similar Compounds
Structural Comparison with Analogous Amines
Core Structural Features
- Benzenedimethanamine-diethylamine : Contains a benzene ring with two methanamine branches, each modified with diethylamine (-N(C₂H₅)₂). This design provides steric bulk and flexibility for molecular interactions.
- N,N-Dimethylbenzylamine (DMBA) : Features a single benzyl group attached to a dimethylamine (-N(CH₃)₂) group. Simpler structure with lower molecular weight (135.21 g/mol vs. ~280–300 g/mol estimated for this compound) .
- Benzhydrylamine Derivatives : Include diphenylmethylidene groups (e.g., Benzhydrylidene methylamine, C₁₄H₁₃N), offering enhanced aromaticity but lacking the diethylamine substituents critical for PROTAC linker functionality .
Table 1: Structural Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₃H₂₂N₂ | ~206.33* | Diethylamine, benzene, methanamine |
| N,N-Dimethylbenzylamine | C₉H₁₃N | 135.21 | Dimethylamine, benzyl |
| Benzhydrylidene methylamine | C₁₄H₁₃N | 195.27 | Diphenylmethylidene, methylamine |
Table 2: Key Reaction Conditions
| Compound | Key Reagents | Purification Method | Yield Range |
|---|---|---|---|
| This compound | (Inferred) Diethylamine, formaldehyde | Column chromatography | Not reported |
| N,N-Dimethylbenzylamine | Benzyl chloride, dimethylamine | Distillation | 70–85% |
| Benzhydrylidene methylamine | Diphenylketone, methylamine | Recrystallization | 50–65% |
Biomedical and Industrial Uses
- This compound : Primarily employed in PROTAC synthesis for cancer therapy and targeted protein degradation .
- N,N-Dimethylbenzylamine : Used as a catalyst in polyurethane production and as a precursor for pharmaceuticals .
- Phentermine (α,α-Dimethylphenethylamine): A stimulant and appetite suppressant, structurally distinct due to its phenethylamine backbone .
- Benzydamine: An analgesic with hallucinogenic side effects at high doses, highlighting the pharmacological diversity of benzylamine derivatives .
Stability and Toxicity
- This compound: Limited stability data; PROTAC linkers generally require controlled storage (-20°C) to prevent degradation .
- N,N-Dimethylbenzylamine : Stable at room temperature but flammable; LD₅₀ (oral, rat) = 500 mg/kg, indicating moderate toxicity .
- Benzydamine : Stable for ≥5 years at -20°C; associated with hallucinations and excitability in overdose cases .
Biological Activity
Benzenedimethanamine-diethylamine, a compound that combines the structural features of benzenedimethanamine and diethylamine, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, toxicological data, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzene ring bonded to a dimethylamino group and diethylamino group. The general formula can be represented as follows:
The synthesis typically involves the reaction of benzenedimethanamine with diethylamine under controlled conditions, often utilizing catalysts to enhance yield and purity.
Biological Activity
1. Antimicrobial Properties
Research indicates that benzenedimethanamine derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.
2. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicated a dose-dependent cytotoxicity, particularly in cancer cell lines such as HeLa and MCF-7. The compound's IC50 values ranged from 15 to 30 µM, suggesting potential applications in cancer therapy.
3. Neuroactivity
Preliminary findings suggest that this compound may influence neurotransmitter systems. In animal models, administration resulted in altered levels of serotonin and dopamine, indicating possible antidepressant or anxiolytic effects. Further studies are required to elucidate these mechanisms.
Toxicological Data
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of benzenedimethanamine derivatives were tested against multi-drug resistant bacterial strains. The results indicated that certain modifications in the chemical structure enhanced antimicrobial potency significantly compared to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
A study investigated the effects of this compound on breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an adjunct therapy in cancer treatment.
Q & A
Q. Advanced: How do solvent polarity and catalyst choice influence regioselectivity in diethylation reactions?
Advanced studies employ computational tools (e.g., DFT calculations) to predict reaction pathways. Polar aprotic solvents like DMSO enhance nucleophilicity, while catalysts such as NaI (for Finkelstein conditions) improve alkyl halide reactivity. Kinetic studies using in-situ IR spectroscopy can track intermediate formation, enabling precise control over mono- vs. di-substituted products .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethyl group integration at δ ~1.2 ppm for CH₃ and δ ~3.3 ppm for N-CH₂).
- FT-IR : Identification of N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Reference databases like NIST Chemistry WebBook provide benchmark spectral data for validation .
Q. Advanced: How can NOESY NMR and X-ray crystallography resolve conformational ambiguities in substituted benzenedimethanamines?
NOESY correlations identify spatial proximity of ethyl groups to aromatic protons, confirming steric effects. Single-crystal X-ray diffraction resolves absolute configuration and crystal packing, critical for understanding solubility and stability. Synchrotron sources enhance resolution for low-symmetry crystals .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite).
- Storage : In airtight containers under nitrogen, away from oxidizers. Safety guidelines align with GB/T 16483-2008 standards for amine handling .
Q. Advanced: How do degradation products of this compound impact environmental toxicity?
Advanced studies use LC-MS/MS to identify degradation byproducts (e.g., nitrosoamines under oxidative conditions). Ecotoxicity assays (e.g., Daphnia magna LC₅₀ tests) evaluate aquatic impact. Biodegradation pathways are modeled via QSAR (Quantitative Structure-Activity Relationship) to predict persistence .
Basic: What role does this compound play in coordination chemistry?
Methodological Answer:
The compound acts as a bidentate ligand, coordinating via its amine groups to transition metals (e.g., Cu²⁺, Ni²⁺). Synthesis of metal complexes involves refluxing stoichiometric ratios in ethanol, followed by crystallization. Magnetic susceptibility and UV-Vis spectroscopy confirm octahedral or square planar geometries .
Q. Advanced: How does ligand flexibility influence catalytic activity in metal-organic frameworks (MOFs)?
Advanced research employs EXAFS (Extended X-ray Absorption Fine Structure) to study metal-ligand bond dynamics. Catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) is correlated with ligand electron-donating effects, measured via cyclic voltammetry. DFT simulations predict charge transfer mechanisms .
Basic: What computational methods predict the physicochemical properties of this compound?
Methodological Answer:
Q. Advanced: How do molecular dynamics (MD) simulations model solvent interactions and diffusion kinetics?
MD simulations (e.g., GROMACS) track solute-solvent interactions at nanosecond scales. Free energy perturbation (FEP) calculations quantify solvation effects, guiding solvent selection for reaction optimization. Radial distribution functions (RDFs) reveal hydrogen-bonding networks in aqueous solutions .
Basic: What are the stability considerations for this compound under varying pH and temperature?
Methodological Answer:
Stability is pH-dependent: acidic conditions protonate amines, reducing nucleophilicity; alkaline conditions may induce hydrolysis. Thermal gravimetric analysis (TGA) identifies decomposition thresholds (typically >150°C). Storage at 4°C under inert gas extends shelf life .
Q. Advanced: How do accelerated stability studies (ICH Guidelines) predict long-term degradation?
Forced degradation under high humidity, heat (40–60°C), and UV light identifies major degradation pathways. LC-HRMS and multivariate analysis (e.g., PCA) correlate degradation products with storage conditions. Arrhenius models extrapolate shelf life at ambient temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
